N,N-Difluorobenzylamine
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Overview
Description
N,N-Difluorobenzylamine is an organic compound with the molecular formula C7H7F2N. It is characterized by the presence of two fluorine atoms attached to the benzylamine structure. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Difluorobenzylamine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylbenzamide with sulfur tetrafluoride (SF4). this method often results in low yields due to the cleavage of the C(O)-N bond caused by trace amounts of hydrogen fluoride (HF). To improve the yield, potassium fluoride (KF) can be added to neutralize HF, preventing the cleavage of the C(O)-N bond .
Industrial Production Methods: For industrial production, a more efficient method involves the reaction of N,N-dialkylbenzamides with oxalyl chloride followed by fluorine-chlorine exchange using triethylamine-hydrofluoric acid (Et3N-3HF). This one-pot, two-step procedure can yield this compound with an 82% yield .
Chemical Reactions Analysis
Types of Reactions: N,N-Difluorobenzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzylamine derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzylamines and their derivatives .
Scientific Research Applications
N,N-Difluorobenzylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N-Difluorobenzylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- 2,4-Difluorobenzylamine
- 3,4-Difluorobenzylamine
- 4-Fluorobenzylamine
- 2,6-Difluorobenzylamine
Comparison: N,N-Difluorobenzylamine is unique due to the presence of two fluorine atoms on the benzylamine structure, which significantly enhances its reactivity compared to mono-fluorinated or non-fluorinated benzylamines. This increased reactivity makes it a valuable reagent in various chemical syntheses and industrial applications .
Properties
CAS No. |
23162-99-4 |
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Molecular Formula |
C7H7F2N |
Molecular Weight |
143.13 g/mol |
IUPAC Name |
N,N-difluoro-1-phenylmethanamine |
InChI |
InChI=1S/C7H7F2N/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
QSSYZZLBAAQNKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(F)F |
Origin of Product |
United States |
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